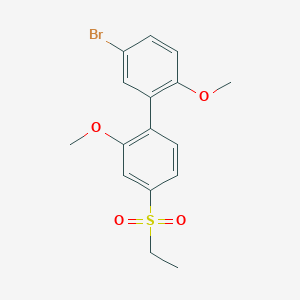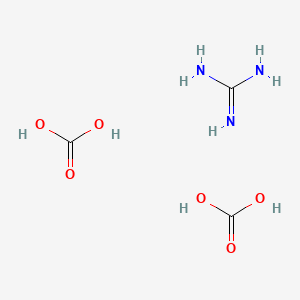![molecular formula C23H24ClFeN3 B8543789 7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)](/img/structure/B8543789.png)
7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ferrochloroquine involves the covalent attachment of a ferrocenyl group to chloroquine. This process typically includes the following steps:
Formation of Ferrocenyl Intermediate: A ferrocenyl group is synthesized through the reaction of ferrocene with appropriate reagents.
Attachment to Chloroquine: The ferrocenyl intermediate is then covalently bonded to chloroquine under controlled conditions.
Industrial Production Methods
Industrial production of ferrochloroquine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of ferrocenyl intermediates.
Controlled Reaction Conditions: Ensuring optimal conditions for the attachment of the ferrocenyl group to chloroquine to maintain high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ferrochloroquine undergoes various chemical reactions, including:
Oxidation: The ferrocenyl group can undergo oxidation, affecting the overall activity of the compound.
Reduction: Reduction reactions can modify the ferrocenyl group, potentially altering its efficacy.
Substitution: Substitution reactions can occur at the chloroquine moiety, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ferrochloroquine, each with varying degrees of antimalarial activity .
Aplicaciones Científicas De Investigación
Ferrochloroquine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying organometallic chemistry and the effects of metal incorporation into organic molecules.
Biology: Investigated for its interactions with biological molecules and its mechanism of action against Plasmodium falciparum.
Medicine: Primarily researched for its potential as an antimalarial drug, especially in regions with high rates of chloroquine resistance.
Mecanismo De Acción
Ferrochloroquine exerts its effects through a multifactorial mechanism:
Targeting Lipids: The compound targets lipids within the parasite, disrupting its cellular functions.
Inhibition of Hemozoin Formation: Ferrochloroquine inhibits the formation of hemozoin, a detoxification product of hemoglobin digestion in the parasite.
Generation of Reactive Oxygen Species: The ferrocenyl group generates reactive oxygen species, leading to oxidative stress and parasite death.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A widely used antimalarial drug, but less effective against resistant strains.
Artemisinin: Another antimalarial compound, known for its rapid action but limited by thermal instability and high cost.
Mefloquine: Effective against chloroquine-resistant strains but associated with neuropsychiatric side effects.
Uniqueness of Ferrochloroquine
Ferrochloroquine stands out due to its unique organometallic structure, which combines the properties of both ferrocene and chloroquine. This combination allows it to overcome chloroquine resistance and provides a multifaceted mechanism of action, making it a promising candidate for antimalarial therapy .
Propiedades
Fórmula molecular |
C23H24ClFeN3 |
|---|---|
Peso molecular |
433.8 g/mol |
Nombre IUPAC |
7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h4,6-10H,5,11-12H2,1-2H3,(H,20,21);1-3H,4H2;/q2*-1;+2 |
Clave InChI |
DLYPREQTTOHKSM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C=[C-]C1)CNC2=C3C=CC(=CC3=NC=C2)Cl.C1C=CC=[C-]1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


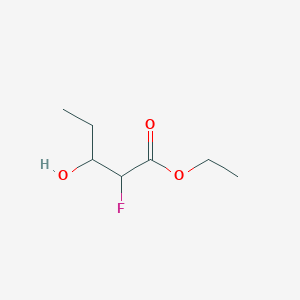
![1-[2-(4-Chlorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B8543722.png)
![Pyridin-3-yl [2-(2,6-dichloroanilino)phenyl]acetate](/img/structure/B8543728.png)
![5-[2-(Tert-butoxycarbonylamino)-4-pyridyl]-2-ethyl-4-(3-methylphenyl)-1,3-thiazole](/img/structure/B8543736.png)

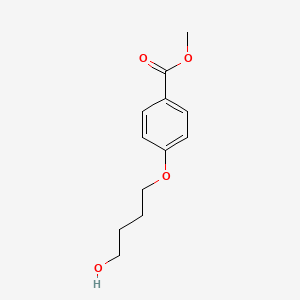
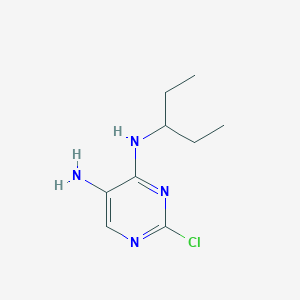
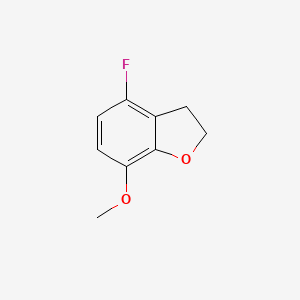

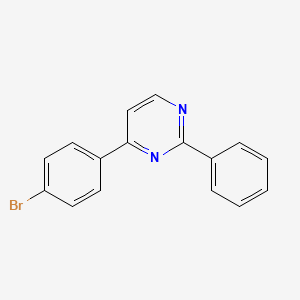
![1-Piperidineacetic acid,4-[3-(4-fluorophenyl)-5-methyl-1h-indol-1-yl]-,methyl ester](/img/structure/B8543763.png)
![7-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B8543767.png)
